molecular formula C7H5ClO2 B584465 2-Chlorobenzoic Acid-d4 CAS No. 1219795-28-4

2-Chlorobenzoic Acid-d4

Cat. No.: B584465
CAS No.: 1219795-28-4
M. Wt: 160.589
InChI Key: IKCLCGXPQILATA-RHQRLBAQSA-N
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Description

2-Chlorobenzoic Acid-d4 is a deuterium-labeled derivative of 2-Chlorobenzoic Acid. It is an organic compound with the molecular formula C7D4HClO2 and a molecular weight of 160.59 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled standard.

Scientific Research Applications

2-Chlorobenzoic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of chlorinated benzoic acids in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of chlorinated benzoic acids in the body.

    Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required for precise analysis.

Safety and Hazards

2-Chlorobenzoic Acid-d4 may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . In case of skin contact, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention . If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzoic Acid-d4 can be synthesized through the deuteration of 2-Chlorobenzoic Acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound typically involves the large-scale deuteration of 2-Chlorobenzoic Acid. The reaction conditions are optimized to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product with the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzoic Acid-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Ammonia (NH3) in the presence of a suitable solvent.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products:

    Substitution: 2-Aminobenzoic Acid-d4

    Oxidation: Various oxidized derivatives

    Reduction: 2-Chlorobenzyl Alcohol-d4

Comparison with Similar Compounds

    2-Chlorobenzoic Acid: The non-deuterated form of 2-Chlorobenzoic Acid-d4.

    4-Chlorobenzoic Acid: An isomer with the chlorine atom in the para position.

    3-Chlorobenzoic Acid: An isomer with the chlorine atom in the meta position.

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise isotopic analysis. This labeling allows for the differentiation between the compound and its non-deuterated counterparts in various analytical techniques.

Properties

IUPAC Name

2-chloro-3,4,5,6-tetradeuteriobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCLCGXPQILATA-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678654
Record name 2-Chloro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219795-28-4
Record name 2-Chloro(~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorobenzoic Acid-d4
Reactant of Route 2
2-Chlorobenzoic Acid-d4
Reactant of Route 3
2-Chlorobenzoic Acid-d4
Reactant of Route 4
2-Chlorobenzoic Acid-d4
Reactant of Route 5
Reactant of Route 5
2-Chlorobenzoic Acid-d4
Reactant of Route 6
2-Chlorobenzoic Acid-d4

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